molecular formula C25H53FSi B14004285 Fluoro(nonyl)dioctylsilane CAS No. 6304-51-4

Fluoro(nonyl)dioctylsilane

Cat. No.: B14004285
CAS No.: 6304-51-4
M. Wt: 400.8 g/mol
InChI Key: SKCCSPUTELIRFK-UHFFFAOYSA-N
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Description

Fluoro(nonyl)dioctylsilane is a fluorinated organosilicon compound characterized by a silicon atom bonded to a fluorine atom, a nonyl group (C₉H₁₉), and two octyl groups (C₈H₁₇). This structure confers exceptional hydrophobicity, chemical resistance, and thermal stability, making it valuable in applications such as surface coatings, lubricants, and vacuum systems where low volatility and inertness are critical .

Properties

CAS No.

6304-51-4

Molecular Formula

C25H53FSi

Molecular Weight

400.8 g/mol

IUPAC Name

fluoro-nonyl-dioctylsilane

InChI

InChI=1S/C25H53FSi/c1-4-7-10-13-16-19-22-25-27(26,23-20-17-14-11-8-5-2)24-21-18-15-12-9-6-3/h4-25H2,1-3H3

InChI Key

SKCCSPUTELIRFK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC[Si](CCCCCCCC)(CCCCCCCC)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of fluoro(nonyl)dioctylsilane typically involves the reaction of nonyl and dioctyl groups with a fluorinated silane precursor. One common method is the hydrosilylation reaction, where a fluorinated alkene reacts with a silane compound in the presence of a catalyst, such as platinum or rhodium complexes. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound involves large-scale hydrosilylation processes using specialized reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. Post-reaction purification steps, including distillation and chromatography, are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: Fluoro(nonyl)dioctylsilane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various fluorinated silane derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Fluoro(nonyl)dioctylsilane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of fluoro(nonyl)dioctylsilane involves its interaction with molecular targets through its fluorinated and silane groups. The fluorine atoms enhance the compound’s lipophilicity and stability, allowing it to interact with hydrophobic regions of biological membranes or materials. The silane group facilitates bonding with various substrates, making it useful in surface modification and material science .

Comparison with Similar Compounds

Structural and Functional Analogues

Dodecyl(fluoro)dioctylsilane (CAS 6304-53-6)
  • Molecular Formula: C₂₈H₅₉FSi (identical backbone to Fluoro(nonyl)dioctylsilane but with a dodecyl (C₁₂H₂₅) group replacing the nonyl (C₉H₁₉) group) .
  • Key Differences: The longer dodecyl chain enhances hydrophobicity and reduces solubility in polar solvents compared to the nonyl variant. Applications: Preferred in vacuum systems requiring ultra-low hydrocarbon emissions due to reduced volatility .
Nonyltrichlorosilane (Synonyms: Triclorononilsilane, CAS varies)
  • Molecular Formula : C₉H₁₉Cl₃Si.
  • Key Differences: Chlorine substituents (vs. fluorine) increase reactivity, enabling rapid hydrolysis to form silanol groups for surface modification. Lower thermal stability and higher toxicity compared to fluorinated analogs . Applications: Primarily used as a coupling agent in materials science rather than in high-temperature or chemically harsh environments .
Fluoro Elastomers (FKM/FPM)
  • Composition : Polymers containing fluorine, such as vinylidene fluoride-hexafluoropropylene copolymers.
  • Key Differences: Elastomeric properties (flexibility, elasticity) contrast with the rigid, low-molecular-weight structure of this compound.

Comparative Data Table

Compound Molecular Formula Key Substituents Reactivity Thermal Stability Primary Applications
This compound C₂₈H₅₉FSi F, C₉H₁₉, 2xC₈H₁₇ Low High (>200°C) Coatings, vacuum lubricants
Dodecyl(fluoro)dioctylsilane C₂₈H₅₉FSi F, C₁₂H₂₅, 2xC₈H₁₇ Low High (>200°C) High-vacuum systems
Nonyltrichlorosilane C₉H₁₉Cl₃Si 3xCl, C₉H₁₉ High Moderate (~150°C) Surface functionalization
Fluoro Elastomers (FKM) (C₂H₂F₂-C₃F₆)ₙ Fluorinated polymer Moderate Very High (>300°C) Seals, gaskets in aggressive environments

Research Findings

  • Fluorinated vs. Chlorinated Silanes: Fluorine’s electronegativity in this compound reduces surface energy (≤15 mN/m) compared to chlorinated analogs (~25 mN/m), enhancing water-repellent properties .
  • Alkyl Chain Length : Dodecyl(fluoro)dioctylsilane’s longer chain improves film-forming ability in vacuum applications but increases viscosity, limiting its use in precision coatings .

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